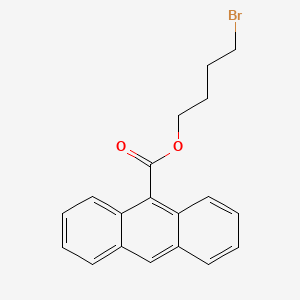![molecular formula C20H39P B15164127 3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane CAS No. 191548-31-9](/img/structure/B15164127.png)
3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane is a phospholane derivative known for its unique structural properties and potential applications in various fields of chemistry. This compound features a phospholane ring substituted with a methyl group and a cyclohexyl ring bearing three isopropyl groups at the 2, 4, and 6 positions. Its distinct structure makes it an interesting subject for research in synthetic chemistry and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring with isopropyl groups at the 2, 4, and 6 positions can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of cyclohexane with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Phospholane Ring: The phospholane ring can be introduced through a cyclization reaction involving a suitable phosphine precursor. This step often requires the use of a base such as sodium hydride to facilitate the cyclization process.
Methylation: The final step involves the methylation of the phospholane ring. This can be achieved using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow reactors and automated synthesis platforms may be employed to achieve these goals.
化学反応の分析
Types of Reactions
3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phospholane ring to phosphine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phospholane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phospholane derivatives.
科学的研究の応用
3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane has several scientific research applications:
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating reactions such as cross-coupling and hydrogenation.
Material Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making them potential candidates for drug development.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
作用機序
The mechanism of action of 3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane depends on its application. In catalysis, the compound acts as a ligand, coordinating with transition metals to form active catalytic species. These species facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies. The molecular targets and pathways involved vary based on the specific reaction being catalyzed.
類似化合物との比較
Similar Compounds
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: This compound also features a phosphine group and is used in similar catalytic applications.
Dicyclohexyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine: Another phosphine derivative with comparable properties and applications.
Uniqueness
3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane is unique due to its specific structural arrangement, which imparts distinct steric and electronic properties. These properties can influence its reactivity and selectivity in catalytic processes, making it a valuable compound for specialized applications in synthetic chemistry and material science.
特性
CAS番号 |
191548-31-9 |
|---|---|
分子式 |
C20H39P |
分子量 |
310.5 g/mol |
IUPAC名 |
3-methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane |
InChI |
InChI=1S/C20H39P/c1-13(2)17-10-18(14(3)4)20(19(11-17)15(5)6)21-9-8-16(7)12-21/h13-20H,8-12H2,1-7H3 |
InChIキー |
SUWUPAZZXLNHCR-UHFFFAOYSA-N |
正規SMILES |
CC1CCP(C1)C2C(CC(CC2C(C)C)C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


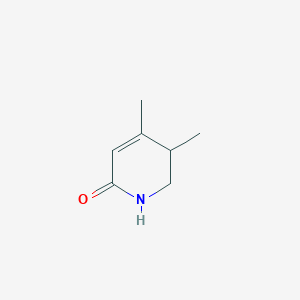
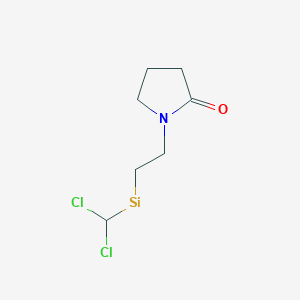
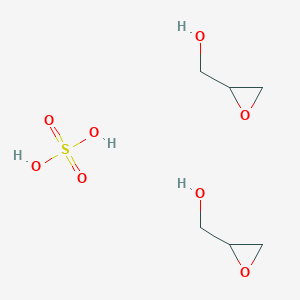
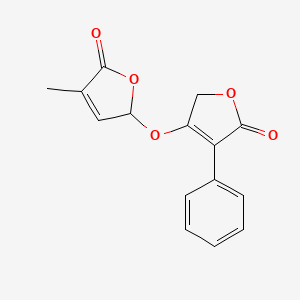
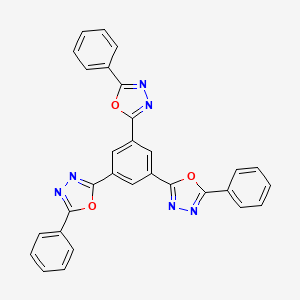
![1-{5-[2-(Triethoxysilyl)ethyl]-2,3-dihydro-1,4-benzodioxin-6-yl}ethan-1-one](/img/structure/B15164081.png)

![N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine](/img/structure/B15164100.png)
![4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1'-biphenyl](/img/structure/B15164111.png)
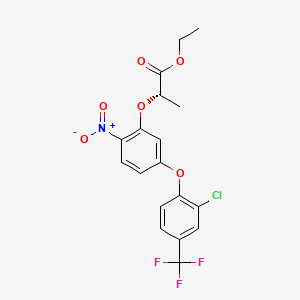
![3,3',5'-Tris[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-2,4'-diol](/img/structure/B15164123.png)
![7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl](/img/structure/B15164134.png)
